N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide
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Overview
Description
N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide: is a heterocyclic compound that features a benzimidazole core substituted with a cyanomethyl group and a carboxamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide typically involves the reaction of 2-cyanomethyl-benzimidazole with appropriate reagents. One common method includes the reaction of 2-cyanomethyl-benzimidazole with 4-N,N-dimethylamino-benzaldehyde under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Chemistry: N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. It has been investigated for its ability to bind to DNA and affect gene expression .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can bind to DNA and interfere with the replication process, leading to potential anticancer effects . The compound may also interact with enzymes and proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Cyanomethyl pyridinium salts: These compounds share the cyanomethyl group and have similar reactivity in chemical reactions.
Isoquinolinium salts: These salts also contain a cyanomethyl group and are used in the synthesis of heterocyclic compounds.
Uniqueness: N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide is unique due to its benzimidazole core, which imparts specific biological activities and chemical reactivity. The presence of both the cyanomethyl and carboxamide groups allows for diverse chemical modifications and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(cyanomethyl)-1H-benzimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-4-5-12-10(15)7-2-1-3-8-9(7)14-6-13-8/h1-3,6H,5H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRJJBPEUNSNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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